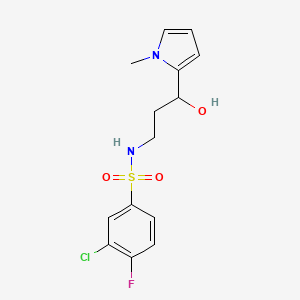

3-chloro-4-fluoro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzenesulfonamide

Description

The compound 3-chloro-4-fluoro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by:

- A chloro-fluoro substitution at the 3- and 4-positions of the benzene ring, enhancing its electronic and steric properties.

Properties

IUPAC Name |

3-chloro-4-fluoro-N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClFN2O3S/c1-18-8-2-3-13(18)14(19)6-7-17-22(20,21)10-4-5-12(16)11(15)9-10/h2-5,8-9,14,17,19H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAUOYDZGSDOHSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CCNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClFN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-fluoro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzenesulfonamide typically involves multiple steps. One common approach includes:

Friedel-Crafts Acylation: This step introduces the acyl group onto the benzene ring.

Clemmensen Reduction: This step converts the acyl group to an alkane.

Nitration: This step introduces a nitro group onto the benzene ring.

Reduction: The nitro group is reduced to an amine.

Substitution: The amine group is substituted with the desired functional groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-fluoro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce nitro groups to amines.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH₄).

Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce carboxylic acids, while reduction can produce amines.

Scientific Research Applications

3-chloro-4-fluoro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 3-chloro-4-fluoro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The target compound’s unique 3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl substituent distinguishes it from other benzenesulfonamides. Below is a comparative analysis with structurally related compounds from the evidence:

Key Observations:

Halogen Substitution : The 3-Cl,4-F pattern in the target compound and TCN-201 enhances receptor binding via electron-withdrawing effects, compared to single-halogen analogs (e.g., 2c, 2d) .

Hydrophilicity: The hydroxyl group in the target compound and 4b increases solubility compared to non-hydroxylated analogs (e.g., 2c, 2d) .

Biological Activity: Pyrazole-pyridine derivatives (2c, 2d, 4b) exhibit kinase inhibitory activity, with IC₅₀ values in the nanomolar range for cancer cell lines .

Pharmacokinetic and Toxicity Considerations

- Lipophilicity : The 1-methyl-1H-pyrrole moiety in the target compound may improve blood-brain barrier penetration compared to bulkier pyrazolyl-pyridine derivatives (e.g., 2c, 2d) .

- Metabolic Stability: Hydroxyl groups (e.g., in 4b and the target compound) may increase susceptibility to glucuronidation, reducing half-life compared to non-hydroxylated analogs .

Biological Activity

3-chloro-4-fluoro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 353.84 g/mol. Its structure includes a sulfonamide group, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The sulfonamide moiety is known to inhibit carbonic anhydrase and certain bacterial enzymes, which can lead to antimicrobial effects. Additionally, the presence of the fluorine and chlorine substituents may enhance lipophilicity and affect the compound's binding affinity to target enzymes.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Antimicrobial Efficacy

In a study evaluating the antimicrobial properties, this compound exhibited significant inhibitory effects against several bacterial strains. The minimum inhibitory concentration (MIC) values were lower than those of standard antibiotics like ampicillin, indicating strong antibacterial potential.

Antiviral Activity

Research indicated that this compound demonstrated antiviral activity against herpes simplex virus type 1 (HSV-1). The compound reduced plaque formation by up to 69% at specific concentrations, showcasing its potential as an antiviral agent .

Mechanistic Studies

Further investigations into the mechanism revealed that the compound acts by inhibiting key enzymes involved in metabolic pathways in both bacterial and viral systems. The selectivity index was favorable, suggesting minimal toxicity to human cells while effectively targeting pathogens .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this sulfonamide derivative to improve yield and purity?

- Methodological Answer: Synthesis optimization should focus on coupling reactions between the benzenesulfonyl chloride intermediate and the hydroxyl-pyrrole-propylamine moiety. Techniques include:

- Stepwise purification: Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate intermediates, as demonstrated in benzofuran-derived sulfonamide syntheses .

- Reaction monitoring: Employ HPLC (C18 column, acetonitrile/water mobile phase) to track byproduct formation, ensuring >95% purity .

- Temperature control: Maintain reactions at 0–5°C during coupling to minimize side reactions, a strategy validated in analogous sulfonamide preparations .

Q. What analytical techniques are critical for structural characterization and confirming regioselectivity?

- Methodological Answer:

- NMR spectroscopy: 1H/13C NMR (DMSO-d6) to verify the hydroxypropyl-pyrrole linkage (δ 1.8–2.2 ppm for propyl CH2) and sulfonamide NH (δ 10.2–10.8 ppm) .

- X-ray crystallography: Resolve ambiguous stereochemistry at the 3-hydroxypropyl center, as applied to structurally similar sulfonamides .

- Mass spectrometry: High-resolution ESI-MS to confirm molecular ion [M+H]+ and rule out halogen exchange artifacts .

Q. How can solubility and stability challenges be addressed during in vitro assays?

- Methodological Answer:

- Solubility screening: Test dimethyl sulfoxide (DMSO), ethanol, and aqueous buffers (pH 4–9) to identify optimal solvents. Hydroxypropyl groups typically enhance aqueous solubility (~20–50 µg/mL) compared to non-hydroxylated analogs .

- Stability protocols: Conduct accelerated degradation studies (40°C/75% RH for 14 days) with HPLC monitoring to assess hydrolytic stability of the sulfonamide bond .

Advanced Research Questions

Q. What strategies are recommended for elucidating the compound’s mechanism of action in biological systems?

- Methodological Answer:

- Target fishing: Use computational docking (AutoDock Vina) against sulfonamide-binding enzymes (e.g., carbonic anhydrase isoforms) .

- Proteomics: Perform affinity chromatography with a biotinylated analog to identify protein targets in cell lysates .

- Kinetic assays: Measure inhibition constants (Ki) using fluorogenic substrates, correlating structural features (e.g., chloro-fluoro substitution) with activity .

Q. How can computational modeling predict regioselectivity in derivatization reactions?

- Methodological Answer:

- Quantum chemical calculations: Apply density functional theory (DFT) at the B3LYP/6-31G* level to model electrophilic aromatic substitution trends. The 4-fluoro group directs incoming electrophiles to the meta position .

- Transition state analysis: Identify energy barriers for competing pathways (e.g., sulfonamide vs. pyrrole functionalization) using Gaussian 16 .

Q. How should contradictory data in biological activity assays be resolved?

- Methodological Answer:

- Dose-response validation: Replicate assays across multiple cell lines (e.g., HEK293, HeLa) to rule out cell-specific artifacts .

- Metabolite profiling: Use LC-MS/MS to detect hydrolytic degradation products that may interfere with activity measurements .

- Comparative SAR: Synthesize analogs (e.g., 3-chloro-4-methyl or 3-bromo-4-fluoro variants) to isolate electronic vs. steric effects .

Q. What experimental designs are effective for studying the compound’s pharmacokinetics?

- Methodological Answer:

- Microsomal stability: Incubate with liver microsomes (human/rat) and quantify parent compound depletion via UPLC-MS .

- Plasma protein binding: Use equilibrium dialysis (37°C, 4 hours) to measure free fraction (%) .

- BBB permeability: Employ a parallel artificial membrane permeability assay (PAMPA) with a hexadecane membrane .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.